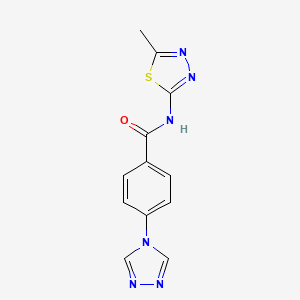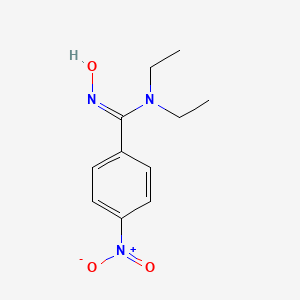
N,N-diethyl-N'-hydroxy-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C11H15N3O3 It is known for its unique structure, which includes both nitro and hydroxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups, including the nitro and hydroxy groups, play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-hydroxybenzamide: Similar structure but lacks the nitro group.
N,N-diethyl-4-nitrobenzamide: Similar structure but lacks the hydroxy group.
N,N-diethyl-4-nitrosoaniline: Contains a nitroso group instead of a nitro group.
Uniqueness
N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide is unique due to the presence of both nitro and hydroxy functional groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-N'-hydroxy-4-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-13(4-2)11(12-15)9-5-7-10(8-6-9)14(16)17/h5-8,15H,3-4H2,1-2H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOVFEKMLCYEEA-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\O)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5337061.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(pyrazin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5337066.png)
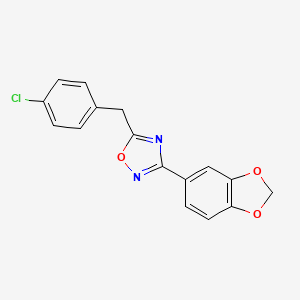
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5337081.png)
![methyl 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5337089.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5337096.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5337097.png)
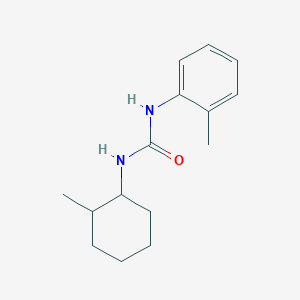
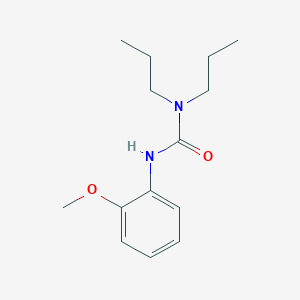
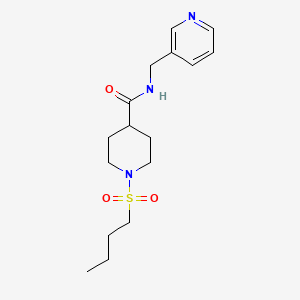
![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
